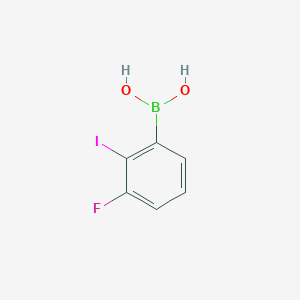

(3-Fluoro-2-iodophenyl)boronic acid

Description

Significance of Organoboron Compounds as Versatile Reagents

Organoboron compounds are organic molecules distinguished by the presence of a carbon-boron bond. This class of compounds has become indispensable in organic synthesis, primarily due to their role in forming new carbon-carbon bonds through cross-coupling reactions. frontiersin.org Their stability, low toxicity compared to many other organometallic reagents, and high functional group tolerance make them exceptionally useful and safer to handle in a laboratory setting. frontiersin.org The versatility of organoboron compounds extends beyond carbon-carbon bond formation; they can be transformed into a variety of other functional groups, including alcohols, carbonyls, and halides, further cementing their status as crucial synthetic intermediates. researchgate.net

Central Role of Arylboronic Acids in Contemporary Organic Chemistry

Within the broader family of organoboron compounds, arylboronic acids and their derivatives are of paramount importance in modern organic chemistry. nih.gov Their stability and ease of handling have made them favored reagents in a multitude of synthetic transformations. researchgate.net The most prominent application of arylboronic acids is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful method for constructing biaryl and heteroaryl structures which are common motifs in pharmaceuticals and advanced materials. youtube.com The reaction's reliability and broad substrate scope have led to its widespread adoption in both academic and industrial research. youtube.com

Contextualization of Halogen-Substituted Arylboronic Acids in Synthetic Design

The strategic placement of halogen atoms on the aryl ring of a boronic acid significantly enhances its synthetic utility. Halogen-substituted arylboronic acids serve as bifunctional reagents, capable of participating in sequential or orthogonal cross-coupling reactions. The differential reactivity of the carbon-halogen bond (e.g., C-I vs. C-F) and the carbon-boron bond allows for controlled, stepwise elaboration of a molecular scaffold. nih.gov For instance, the iodo group is a highly reactive site for palladium-catalyzed couplings, while the fluoro substituent can influence the electronic properties of the molecule and may serve as a site for later-stage functionalization or act as a metabolically stable hydrogen bond acceptor in medicinal chemistry contexts. nih.gov This multi-handle approach is a cornerstone of modern synthetic strategy, enabling the efficient construction of complex, polyfunctionalized molecules. nih.gov

Overview of Key Academic Research Trajectories Pertaining to (3-Fluoro-2-iodophenyl)boronic acid

Research involving this compound and structurally similar compounds primarily revolves around its application as a versatile building block in palladium-catalyzed cross-coupling reactions. The presence of both a highly reactive iodo group and a less reactive fluoro group on the same aromatic ring, in addition to the boronic acid functionality, allows for a high degree of synthetic control.

Key research directions include:

Sequential Cross-Coupling Reactions: The differential reactivity of the C-I and C-B bonds is exploited to perform stepwise functionalization. The C-I bond can be selectively coupled under specific palladium catalysis conditions, leaving the boronic acid and fluorine intact for subsequent transformations. This allows for the controlled introduction of different aryl or alkyl groups at two distinct positions on the phenyl ring. nih.gov

Synthesis of Heterocyclic Scaffolds: This reagent is a valuable precursor for the synthesis of complex heterocyclic compounds. For example, derivatives of this compound can be used to construct fluorinated benzoxazoles and other medicinally relevant heterocycles. acs.org

The table below provides a summary of the key properties of this compound.

| Property | Value |

| Chemical Formula | C₆H₅BFIO₂ |

| Molecular Weight | 265.82 g/mol |

| CAS Number | 1257793-06-8 |

| Physical State | Solid |

| Melting Point | 199-202 °C |

Properties

Molecular Formula |

C6H5BFIO2 |

|---|---|

Molecular Weight |

265.82 g/mol |

IUPAC Name |

(3-fluoro-2-iodophenyl)boronic acid |

InChI |

InChI=1S/C6H5BFIO2/c8-5-3-1-2-4(6(5)9)7(10)11/h1-3,10-11H |

InChI Key |

NFGQPZFLFDKVBU-UHFFFAOYSA-N |

Canonical SMILES |

B(C1=C(C(=CC=C1)F)I)(O)O |

Origin of Product |

United States |

Reactivity and Mechanistic Pathways in Organic Transformations

Cross-Coupling Reactions Utilizing (3-Fluoro-2-iodophenyl)boronic acid as a Nucleophilic Partner

This compound serves as a key nucleophilic partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. In this role, the boronic acid facilitates the formation of a new carbon-carbon bond by transferring its substituted phenyl group to an electrophilic partner, typically an organohalide or triflate.

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation in organic chemistry, valued for its mild conditions, functional group tolerance, and the commercial availability of a vast array of boronic acid reagents. researchgate.netorganic-chemistry.org The reaction couples an organoboron compound with an organohalide using a palladium catalyst and a base. researchgate.net For this compound, this reaction enables the introduction of the 3-fluoro-2-iodophenyl moiety onto various molecular scaffolds, a critical step in the synthesis of pharmaceuticals and advanced materials. mdpi.com

The generally accepted mechanism for the Suzuki-Miyaura reaction is a catalytic cycle involving a palladium center that cycles between the Pd(0) and Pd(II) oxidation states. rsc.orgresearchgate.net This cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination. researchgate.net

Figure 1: A generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction. The cycle illustrates the key elementary steps: oxidative addition, transmetalation, and reductive elimination.

Figure 1: A generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction. The cycle illustrates the key elementary steps: oxidative addition, transmetalation, and reductive elimination.Suzuki-Miyaura Cross-Coupling Reaction

Detailed Catalytic Cycle and Elementary Steps

Oxidative Addition

The catalytic cycle begins with the oxidative addition of an organic halide (Ar-X) to a low-valent palladium(0) complex, typically L₂Pd(0) where L is a phosphine (B1218219) ligand. youtube.comrsc.org This step involves the insertion of the palladium atom into the carbon-halide bond, resulting in the formation of a square-planar palladium(II) intermediate, L₂Pd(Ar)(X). rsc.org This process leads to the oxidation of palladium from Pd(0) to Pd(II). The rate of oxidative addition is influenced by the nature of the halide, with the reactivity order generally being I > Br > OTf >> Cl. youtube.com The electronic properties of the organic halide also play a role; electron-withdrawing groups on the aromatic ring typically accelerate the reaction. chemrxiv.org

Transmetalation: Mechanistic Elucidation and the Role of Base (Boronate Pathway vs. Oxo-Palladium Pathway)

Transmetalation is the crucial step where the organic group from the boron reagent is transferred to the palladium(II) center, displacing the halide or other anionic ligand. rsc.org This step requires the activation of the boronic acid by a base, which enhances the nucleophilicity of the organic group attached to boron. organic-chemistry.org The precise mechanism of transmetalation has been a subject of extensive study, with two primary pathways being proposed: the boronate pathway and the oxo-palladium pathway. nih.govnih.gov

Boronate Pathway (Path A): In this mechanism, the base (e.g., OH⁻) reacts with the boronic acid (Ar'B(OH)₂) to form a more nucleophilic tetracoordinate boronate species ([Ar'B(OH)₃]⁻). nih.gov This activated boronate then reacts with the arylpalladium(II) halide complex ([L₂Pd(Ar)X]) to transfer the aryl group (Ar') to the palladium center, forming a new diorganopalladium(II) complex ([L₂Pd(Ar)(Ar')]) and displacing the halide and boronic acid byproducts. nih.govillinois.edu

Oxo-Palladium Pathway (Path B): Alternatively, the base can react with the arylpalladium(II) halide complex to form a more reactive arylpalladium(II) hydroxide (B78521) complex ([L₂Pd(Ar)OH]). nih.gov This palladium-hydroxo species then reacts with the neutral boronic acid. nih.gov This interaction facilitates the transfer of the aryl group from boron to palladium. nih.govnih.gov

The operative pathway is highly dependent on the specific reaction conditions, including the nature of the base, solvent, and ligands. nih.gov For instance, studies have shown that with weak bases and aqueous solvent mixtures, the oxo-palladium pathway can be dominant because the rate of reaction between the palladium-hydroxo complex and the boronic acid is significantly faster than the reaction between the palladium-halide complex and the boronate. nih.gov

Reductive Elimination

The final step of the catalytic cycle is reductive elimination from the diorganopalladium(II) complex ([L₂Pd(Ar)(Ar')]). nih.gov In this step, the two organic groups (Ar and Ar') couple and are expelled from the palladium center, forming the desired biaryl product (Ar-Ar'). berkeley.edu This process reduces the palladium from Pd(II) back to Pd(0), regenerating the active catalyst which can then re-enter the catalytic cycle. youtube.com For reductive elimination to occur, the two organic ligands typically need to be in a cis orientation on the palladium complex. berkeley.edu The rate of this step can be influenced by the steric bulk and electronic properties of both the ligands and the coupling partners. nih.govrsc.org Electron-donating groups on the aryl ligands can accelerate the reductive elimination of arylnitriles, for example. nih.gov

The choice of ligand is critical for the success of the Suzuki-Miyaura reaction, as it influences the stability, activity, and selectivity of the palladium catalyst. mdpi.com Ligands modulate the electronic and steric environment around the palladium center, affecting the rates of the individual steps in the catalytic cycle. mdpi.com

For a substrate like this compound, which has significant steric bulk around the reactive C-B bond due to the ortho-iodo substituent, the choice of ligand is particularly important.

Key Ligand Properties and Their Effects:

| Ligand Property | Effect on Catalytic Cycle | Rationale | Example Ligands |

| Electron-Richness | Promotes oxidative addition. | Increases the electron density on the Pd(0) center, making it more nucleophilic and facilitating its insertion into the C-X bond of the electrophile. | Alkylphosphines (e.g., P(t-Bu)₃), N-Heterocyclic Carbenes (NHCs) |

| Steric Bulk | Promotes reductive elimination. | Bulky ligands increase steric crowding around the metal center, which is relieved upon reductive elimination. This can accelerate the final product-forming step. | Buchwald-type phosphines (e.g., SPhos, XPhos), P(t-Bu)₃ |

| Bite Angle (for bidentate ligands) | Influences reductive elimination rate and catalyst stability. | A larger bite angle can promote reductive elimination. The chelation effect can also prevent catalyst decomposition. | dppf (1,1'-Bis(diphenylphosphino)ferrocene), Xantphos |

The presence of the ortho-iodo substituent in this compound can present a steric challenge during the transmetalation step. Research on other ortho-substituted phenylboronic acids has shown that bulky, electron-rich phosphine ligands are often necessary to achieve high reaction efficiency. beilstein-journals.org These ligands can facilitate the approach of the sterically hindered boronic acid to the palladium center and accelerate the subsequent reductive elimination to release the sterically crowded biaryl product. For instance, studies on the coupling of sterically demanding substrates have often found that catalysts based on ligands like SPhos, XPhos, or bulky trialkylphosphines provide superior results. mdpi.com The fluorine substituent, being electron-withdrawing, can also influence the electronic properties of the aryl group being transferred, potentially affecting the rates of transmetalation and reductive elimination. mdpi.comrsc.org

Other Pertinent Synthetic Transformations of Arylboronic Acids

Beyond cross-coupling reactions, arylboronic acids like this compound can participate in other important synthetic transformations.

Arylboronic acids can undergo conjugate addition to α,β-unsaturated carbonyl compounds in the presence of a suitable catalyst. Palladium(II) complexes, particularly with bipyridine ligands, have been shown to effectively catalyze this transformation. organic-chemistry.org The reaction allows for the formation of a new carbon-carbon bond at the β-position of the carbonyl compound. The mechanism is proposed to involve transmetalation of the aryl group from the boronic acid to the Pd(II) center, followed by insertion of the alkene into the aryl-palladium bond and subsequent protonolysis to yield the final product. organic-chemistry.org The bipyridine ligand is thought to play a crucial role in stabilizing the palladium intermediates and preventing side reactions. organic-chemistry.org This reaction provides a valuable method for the construction of β-arylated carbonyl compounds from this compound.

The boronic acid functional group can be oxidized to a hydroxyl group, providing a method for the synthesis of phenols from arylboronic acids. This transformation is typically achieved using an oxidizing agent such as hydrogen peroxide (H₂O₂) or Oxone®. The oxidative deboronation is an irreversible process that converts the boronic acid to the corresponding alcohol (phenol in the case of arylboronic acids) and boric acid. nih.gov The rate-limiting step is believed to be the 1,2-migration of the carbon atom from boron to oxygen. nih.gov This reaction offers a straightforward route to synthesize 3-fluoro-2-iodophenol (B1312808) from this compound, a compound that may be difficult to access through other synthetic methods.

Table 2: Summary of Other Transformations

| Reaction | Description | Catalyst/Reagent | Product Type | Reference |

|---|---|---|---|---|

| Conjugate Addition | Addition to α,β-unsaturated carbonyls | Pd(II)-bipyridine | β-Arylated carbonyls | organic-chemistry.org |

| Oxidation | Conversion of boronic acid to hydroxyl | H₂O₂ or Oxone® | Phenols | nih.gov |

Reaction Kinetics and Deeper Mechanistic Investigations

The kinetics of reactions involving boronic acids are crucial for understanding reaction mechanisms, optimizing conditions, and controlling product formation. Kinetic studies often focus on the rate-determining step of a catalytic cycle or the rate of decomposition pathways like protodeboronation.

For Suzuki-Miyaura cross-coupling reactions, the transmetalation step is often, but not always, the rate-determining step. The rate of this step is influenced by the nature of the base, the solvent, the ligands on the palladium catalyst, and the electronic and steric properties of the arylboronic acid. For this compound, the electron-withdrawing fluoro group and the ortho-iodo group would both be expected to impact the rate of transmetalation. The ortho-substituent can sterically hinder the approach to the palladium center, potentially slowing the reaction.

In the case of protodeboronation, kinetic analysis through methods like NMR spectroscopy has been used to establish pH-rate profiles for various arylboronic acids. nih.govresearchgate.net These studies have shown that the rate of decomposition can vary by several orders of magnitude depending on the substituents on the aryl ring and the pH of the medium. While specific kinetic data for this compound is not available, a V-shaped Hammett plot is often observed for the protodeboronation of substituted arylboronic acids, indicating that both electron-donating and strongly electron-withdrawing groups can accelerate the reaction, albeit through different mechanisms. acs.org

Factors Influencing the Reaction Kinetics of this compound

| Factor | Influence on Suzuki-Miyaura Coupling | Influence on Protodeboronation |

| Fluoro Substituent (Electron-withdrawing) | Can increase the Lewis acidity of the boron, potentially affecting transmetalation rate. | May accelerate base-mediated decomposition pathways. |

| Iodo Substituent (Ortho position) | Can sterically hinder transmetalation, potentially slowing the reaction. May also influence catalyst coordination. | Can sterically inhibit certain decomposition pathways. Its electronic effect can also play a role. |

| pH/Base | Crucial for the formation of the active boronate species for transmetalation. | Strongly influences the rate and mechanism of decomposition. |

| Temperature | Generally increases the rate of both productive coupling and decomposition reactions. | Increases the rate of protodeboronation. |

| Catalyst/Ligand | The choice of ligand can significantly alter the rate and efficiency of the coupling reaction. | Not directly involved, but metal salts can sometimes influence decomposition rates. chemistnotes.com |

A thorough kinetic analysis of reactions involving this compound would be necessary to fully elucidate its reactivity profile and to optimize its use in synthetic applications.

Influence of Fluoro and Iodo Substituents on Reactivity and Chemoselectivity

The reactivity of this compound is characterized by the presence of two distinct reactive sites: the carbon-iodine (C-I) bond and the carbon-boronic acid (C-B(OH)₂) moiety. The chemoselectivity of the molecule—the preferential reaction of one functional group over the other—is dictated by the specific reaction conditions, including the choice of catalyst, ligands, and base.

The fluorine atom at the meta-position exerts a significant electron-withdrawing inductive effect, which influences the electron density of the aromatic ring and the reactivity of both the iodo and boronic acid groups. This electronic perturbation can affect the rates of key steps in catalytic cycles, such as oxidative addition and transmetalation in palladium-catalyzed cross-coupling reactions.

In the context of Suzuki-Miyaura coupling, where a boronic acid is coupled with an organohalide, this compound can act as either the boron-donating partner or the halide-accepting partner, depending on the coupling partner and reaction conditions. Generally, the C-I bond is more susceptible to oxidative addition to a low-valent palladium catalyst than a C-B(OH)₂ bond is to transmetalation under standard Suzuki-Miyaura conditions. This inherent reactivity difference allows for selective coupling at the C-I position while leaving the boronic acid group available for subsequent transformations.

Conversely, under conditions that favor transmetalation, such as in the presence of a strong base, the boronic acid moiety can be the more reactive site. The choice of phosphine ligands in palladium-catalyzed reactions has also been shown to be a critical factor in controlling the chemoselectivity between different reactive sites on a molecule. For instance, the use of different phosphine ligands can invert the typical reactivity order of functional groups in Suzuki couplings.

The steric hindrance imposed by the ortho-iodo group can also play a role in the molecule's reactivity. While steric bulk can sometimes hinder a reaction, in other cases, it can be exploited to achieve specific selectivities. For example, in Sonogashira coupling reactions, which involve the coupling of a terminal alkyne with an aryl halide, ortho-substituted aryl halides have been shown to react with comparable efficiency to their para-substituted counterparts, suggesting that steric hindrance around the reaction center does not always impede the coupling process.

The following interactive table summarizes the expected chemoselective reactivity of this compound in different cross-coupling reactions based on general principles of organic chemistry.

| Reaction Type | Coupling Partner | Expected Major Product | Rationale |

| Suzuki-Miyaura Coupling | Aryl/Vinyl Halide (e.g., Ar'-X) | 3-Fluoro-2-iodo-1,1'-biphenyl | The C-B(OH)₂ group is expected to react preferentially with the aryl halide. |

| Suzuki-Miyaura Coupling | Aryl/Vinyl Boronic Acid (e.g., Ar'-B(OH)₂) | 3'-Fluoro-2'-borono-1,1'-biphenyl | The C-I bond is more reactive towards oxidative addition than the C-B(OH)₂ bond is towards transmetalation. |

| Sonogashira Coupling | Terminal Alkyne (e.g., R-C≡CH) | 1-Ethynyl-3-fluoro-2-iodobenzene | The C-I bond is the reactive site for Sonogashira coupling. The boronic acid group is unreactive under these conditions. |

Catalytic Applications of Arylboronic Acids

Boronic Acids as Lewis Acid Catalysts

The catalytic activity of arylboronic acids is rooted in the electron-deficient nature of the trivalent boron atom, which possesses a vacant p-orbital. mdpi.com This allows it to accept a pair of electrons from a Lewis base, such as the oxygen atom of a carbonyl or hydroxyl group. nih.govyoutube.com This interaction, or coordination, increases the electrophilicity of the substrate, making it more susceptible to nucleophilic attack or other transformations. youtube.comwikipedia.org The general paradigm of Lewis acid catalysis involves the activation of an electrophile through coordination with the Lewis acid, followed by the primary reaction step and subsequent dissociation of the catalyst to complete the catalytic cycle. youtube.com

Arylboronic acids are particularly effective in this role for several reasons. They are stable, organic-soluble Lewis acids that can be fine-tuned by modifying the substituents on the aryl ring. nih.gov Electron-withdrawing groups on the aryl ring generally enhance the Lewis acidity of the boron center, increasing its catalytic activity in many cases. ualberta.ca

Activation of Hydroxyl-Containing Substrates

A significant application of boronic acid catalysis lies in the activation of hydroxyl-containing compounds, a traditionally challenging task in organic synthesis. rsc.orgualberta.ca Arylboronic acids can form reversible covalent bonds with hydroxyl groups, providing a mild and selective method for their activation and subsequent functionalization. rsc.orgresearchgate.net This approach avoids the need for stoichiometric activating agents, which improves atom economy and reduces waste. researchgate.netrsc.org

Carboxylic Acids

Arylboronic acids are highly effective catalysts for reactions involving carboxylic acids, most notably in the formation of amides and esters. nih.govrsc.org The catalytic cycle typically begins with the condensation of the boronic acid and the carboxylic acid to form a mixed anhydride (B1165640), specifically an acyloxyboronic acid intermediate. nih.gov This intermediate is more electrophilic than the parent carboxylic acid, thus activating it towards nucleophilic attack by an amine or an alcohol. nih.govnih.gov

The efficiency of this process can be enhanced by the specific structure of the arylboronic acid catalyst. For instance, ortho-substituted arylboronic acids have shown particular efficacy. nih.gov In some cases, cooperative catalysis, where the arylboronic acid is used in conjunction with another catalyst like 4-(N,N-dimethylamino)pyridine N-oxide (DMAPO), can significantly accelerate the reaction. nih.gov Research has also shown that ortho-iodoarylboronic acids are particularly effective catalysts for direct amidation at room temperature, with electron-donating substituents on the aryl ring surprisingly leading to higher catalytic activity. acs.org

Table 1: Examples of Arylboronic Acid-Catalyzed Amidation

| Carboxylic Acid | Amine | Catalyst | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| Benzoic acid | Benzylamine | 5-methoxy-2-iodophenylboronic acid | Room temperature, 4Å molecular sieves | High | acs.org |

| Phenylacetic acid | Aniline | Arylboronic acid/DMAPO | Toluene, azeotropic reflux | High | nih.gov |

Alcohols and Polyols

The activation of alcohols and polyols by arylboronic acid catalysts opens pathways for various transformations, including substitutions and selective functionalizations. researchgate.netrsc.org For alcohols, particularly benzylic and allylic types, the boronic acid catalyst facilitates the polarization or ionization of the C–O bond. ualberta.ca This generates a carbocationic intermediate that can be trapped by a range of nucleophiles in reactions such as Friedel-Crafts-type alkylations. rsc.orgualberta.ca Electron-deficient arylboronic acids are often more effective in these reactions due to their higher Lewis acidity. ualberta.ca

In the case of polyols, such as diols and saccharides, arylboronic acids can form cyclic boronate esters. rsc.orgwikipedia.org This interaction can serve two purposes: it can act as a protecting group strategy, allowing for selective reaction at other positions, or it can activate the diol. The formation of a tetrahedral boronate adduct with the diol can increase its nucleophilic character, directing reactions with electrophiles to specific sites. rsc.orgacs.org

Table 2: Arylboronic Acid-Catalyzed Reactions of Alcohols

| Alcohol Substrate | Nucleophile/Reaction Type | Catalyst | Key Outcome | Reference |

|---|---|---|---|---|

| Benzylic alcohols | Arenes (Friedel-Crafts) | Electron-deficient arylboronic acids | C-C bond formation | ualberta.ca |

| Benzylic alcohols | 1,3-Diketones (C-Alkylation) | Pentafluorophenylboronic acid / Oxalic acid | C-C bond formation | acs.org |

| Diols/Saccharides | Electrophiles | Arylboronic acids | Regioselective functionalization | rsc.orgacs.org |

Activation of Carbonyl Electrophiles

Arylboronic acids serve as effective Lewis acid catalysts for activating carbonyl compounds in a variety of condensation reactions. nih.gov By coordinating to the carbonyl oxygen, the boronic acid increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. nih.gov This strategy has been successfully applied to multicomponent reactions like the Biginelli and Hantzsch reactions, where phenylboronic acid has been shown to be an effective catalyst. nih.gov

Furthermore, boronic acids can catalyze aldol-type condensations. nih.gov While early examples with boric acid required harsh conditions, newer systems using aminoboronic acids have shown promise through a dual-activation mechanism. nih.gov In these systems, the boron center acts as a Lewis acid to activate the carbonyl electrophile, while the amine moiety functions as a base to generate the nucleophilic enolate. nih.gov

Boronic Acid-Catalyzed Cycloaddition Reactions

The catalytic utility of arylboronic acids extends to cycloaddition reactions, where they can activate dienophiles for reactions like the Diels-Alder cycloaddition. nih.govresearchgate.net The activation occurs through the formation of a covalent adduct between the boronic acid and an unsaturated carboxylic acid, which acts as the dienophile. researchgate.netnih.gov This complexation lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile, thereby accelerating the cycloaddition with a diene. researchgate.netnih.gov

Ortho-substituted arylboronic acids have been found to be particularly effective in promoting the reactivity of unsaturated carboxylic acids in these reactions. nih.gov This methodology has been applied to the Diels-Alder reaction between 2-alkynoic acids and various dienes, leading to the formation of polysubstituted aromatic carboxylic acids after an in-situ oxidation step. researchgate.net

Catalysis of Dehydration Reactions

Arylboronic acids are also employed as catalysts for dehydration reactions, which are fundamental transformations in organic synthesis. nih.gov They can promote the elimination of water from alcohols to form alkenes or facilitate condensation reactions that produce water as a byproduct, such as etherification. acs.orgrsc.org Often, these reactions are performed under conditions that remove water, such as azeotropic distillation, to drive the equilibrium towards the products. rsc.org

In some systems, boronic acids are used in conjunction with a co-catalyst. For example, the combination of pentafluorophenylboronic acid and oxalic acid has been shown to be effective for the dehydrative etherification of benzylic alcohols. acs.org Mechanistic studies suggest that these two components can condense in situ to form a more potent Brønsted acid catalyst that promotes the reaction. acs.org This highlights the dual role that boronic acids can play, acting not only as Lewis acids but also as precursors to strong Brønsted acids in certain catalytic systems. nih.gov

Boronic Acid-Catalyzed Carbonyl Condensation Reactions

Arylboronic acids have been demonstrated to be effective catalysts for various carbonyl condensation reactions. These reactions are fundamental in carbon-carbon bond formation. A notable example is the phenylboronic acid-mediated triple condensation of phloroglucinol (B13840) with α,β-unsaturated carbonyl compounds, which yields C3-symmetric 2H-chromene derivatives. nih.govacs.org The catalytic cycle is believed to involve the formation of a boronate ester intermediate, which activates the carbonyl group towards nucleophilic attack.

Acylation Reactions Promoted by Boronic Acids

Boronic acids can catalyze acylation reactions, such as the formation of amides from carboxylic acids and amines. This dehydrative condensation is a crucial transformation in organic and medicinal chemistry. acs.org The mechanism is thought to involve the formation of a mixed anhydride between the boronic acid and the carboxylic acid, which then readily reacts with the amine. Studies have shown that ortho-substituted arylboronic acids can be particularly effective. rsc.org For instance, 2,4-bis(trifluoromethyl)phenylboronic acid has been identified as a highly effective catalyst for dehydrative amidation. rsc.org

For (3-Fluoro-2-iodophenyl)boronic acid, the ortho-iodo substituent could play a significant role. Research on ortho-iodophenylboronic acids has shown their efficiency in catalyzing amide formation at room temperature. nih.gov The catalytic enhancement by electron-donating groups para to the iodo substituent suggests the involvement of a hydrogen bond at the iodo group in the transition state. nih.gov The fluoro substituent at the meta position in this compound would further enhance the Lewis acidity of the boron, potentially making it a competent catalyst for acylation reactions under mild conditions.

Alkylation Reactions Catalyzed by Boronic Acids

Arylboronic acids have emerged as catalysts for C-alkylation and allylation reactions, particularly using benzylic alcohols as electrophiles. acs.orgrsc.orgresearchgate.net These reactions proceed via a dehydrative mechanism, forming new carbon-carbon bonds with water as the only byproduct. acs.org The catalytic activity is attributed to the boronic acid's ability to act as a Lewis acid, facilitating the formation of a carbocation from the alcohol, which is then attacked by a nucleophile. researchgate.net

The reactivity in these alkylation reactions is sensitive to the electronic properties of the arylboronic acid and the substrate. For example, electron-rich and halogen-substituted 1-arylethanol derivatives are suitable electrophiles. acs.org Given the electron-withdrawing nature of the fluoro and iodo substituents, this compound is expected to be a potent Lewis acid catalyst for such transformations. Its increased acidity could promote the formation of the key carbocationic intermediate, thus facilitating the alkylation process.

Applications in Asymmetric Catalysis

The development of chiral boronic acid catalysts for asymmetric synthesis is an area of growing interest. These catalysts can induce enantioselectivity in a variety of reactions, including cycloadditions and nucleophilic additions. acs.org For instance, chiral iodine catalysts have been used in conjunction with BF3·Et2O for catalytic asymmetric nucleophilic fluorination, achieving high enantioselectivities. nih.govresearchgate.net

While there are no specific reports on the use of this compound in asymmetric catalysis, its structure presents interesting possibilities. The presence of multiple substitution points on the phenyl ring allows for the design of chiral derivatives. By incorporating a chiral moiety, it might be possible to develop catalysts based on this scaffold for stereoselective transformations. The electronic properties imparted by the fluoro and iodo groups could influence the catalyst's interaction with substrates and, consequently, the stereochemical outcome of the reaction.

Boronic Acids as Brønsted Acid Catalysts

In certain contexts, boronic acids can function as Brønsted acids. This is often achieved through the in situ formation of a more acidic species. For example, the combination of a boronic acid with oxalic acid can generate a strong Brønsted acid, which can catalyze dehydration reactions. researchgate.net The proposed mechanism involves the formation of an ion pair between a carbocation and a boronate complex. researchgate.net

Pentafluorophenylboronic acid in combination with oxalic acid has been shown to act as a Brønsted acid to protonate secondary benzylic alcohols. researchgate.net The strong electron-withdrawing nature of the substituents on this compound suggests that it could also be a precursor to a potent Brønsted acid catalyst upon interaction with a suitable co-catalyst. This could open up its application in acid-catalyzed reactions like dehydrative substitutions. researchgate.net

Development of Dual Catalytic Systems Involving Boronic Acids

Dual catalytic systems, where a boronic acid works in concert with another catalyst, have shown unique reactivity in organic transformations. Boron catalysts can be combined with transition metal catalysts or other Lewis acids to achieve transformations not possible with a single catalyst. For example, a dual catalytic system of boron and another catalyst has been reviewed for its specific catalytic activity in organic transformations.

The Role of Halogen Substituents (Fluoro and Iodo) on Catalytic Activity and Stereoselectivity

The nature and position of substituents on the aryl ring of a boronic acid catalyst have a profound impact on its catalytic activity and, in the case of asymmetric catalysis, its stereoselectivity.

Fluorine Substituents: The strong electron-withdrawing character of fluorine atoms significantly influences the properties of phenylboronic acids. researchgate.net This inductive effect increases the Lewis acidity of the boron atom, which can enhance its catalytic activity in reactions where the boronic acid acts as a Lewis acid activator. researchgate.net In asymmetric catalysis, the introduction of fluorine can affect the electronic environment of the catalytic pocket, thereby influencing enantioselectivity. acs.org

Iodine Substituents: The iodo group, being less electronegative but more polarizable than fluorine, can also influence catalytic activity. The ortho-iodo group, as seen in some catalytically active boronic acids for amidation, can participate in hydrogen bonding, which is crucial for the catalytic cycle. nih.gov In cross-coupling reactions, the C-I bond itself can be a reactive site, offering possibilities for tandem catalytic processes.

For This compound , the combination of these two halogens is expected to result in a highly Lewis acidic boronic acid due to the cumulative electron-withdrawing effects. The ortho-iodo group could sterically influence the approach of substrates to the boron center and potentially engage in secondary interactions. The meta-fluoro group would primarily enhance the Lewis acidity. This interplay of steric and electronic effects makes this compound a promising, albeit underexplored, catalyst candidate.

Spectroscopic and Computational Investigations

Spectroscopic Techniques for Characterization and Mechanistic Insight

Spectroscopic methods are central to the analysis of (3-Fluoro-2-iodophenyl)boronic acid, offering a non-destructive means to probe its structure and behavior.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the characterization of boronic acids. It provides detailed information about the atomic connectivity and the chemical environment of NMR-active nuclei within the molecule.

¹¹B NMR spectroscopy is particularly powerful for studying boronic acids due to the receptivity of the ¹¹B nucleus (spin I = 3/2, 80.1% natural abundance). nsf.govhuji.ac.il A key application of ¹¹B NMR is the determination of the hybridization state of the boron atom, which is directly related to its protonation state and its interaction with Lewis bases.

The boron atom in a free boronic acid, such as this compound, is trigonal planar with sp² hybridization. In this state, it is a Lewis acid due to its empty p-orbital. Upon an increase in pH or interaction with a Lewis base (like hydroxide (B78521) ions or diols), the boron center can accept a lone pair of electrons, leading to a change in hybridization to a tetrahedral sp³ state, forming a boronate anion. nsf.govsdsu.edu This transformation is accompanied by a significant change in the ¹¹B NMR chemical shift.

Generally, sp²-hybridized boron atoms in arylboronic acids resonate in the downfield region of the ¹¹B NMR spectrum, typically around +25 to +33 ppm. nsf.govsdsu.edu In contrast, the formation of a tetrahedral sp³-hybridized boronate species results in a substantial upfield shift to approximately +3 to +9 ppm. nsf.gov This distinct difference in chemical shifts allows for the direct observation and quantification of the equilibrium between the acidic boronic acid form and the basic boronate form.

| Boron Species | Hybridization | Typical ¹¹B Chemical Shift Range (ppm) |

| Arylboronic Acid | sp² | +25 to +33 |

| Arylboronate Anion | sp³ | +3 to +9 |

This table presents typical ¹¹B NMR chemical shift ranges for arylboronic acids and their corresponding boronate anions based on established principles.

¹¹B NMR spectroscopy is also instrumental in both the qualitative and quantitative analysis of the interactions of boronic acids with other molecules, most notably diols. The formation of cyclic boronate esters from the reaction of a boronic acid with a 1,2- or 1,3-diol also results in the conversion of the boron center from sp² to sp³ hybridization.

By acquiring ¹¹B NMR spectra at varying pH values or with the addition of a diol, the equilibrium of the binding event can be monitored. researchgate.net The relative concentrations of the free boronic acid and the boronate ester can be determined by integrating the respective signals in the ¹¹B NMR spectrum. researchgate.net This allows for the calculation of binding constants and the elucidation of the thermodynamics of the interaction.

For instance, studies on other phenylboronic acids have demonstrated that the pKa of the boronic acid can be significantly altered in the presence of diols, a phenomenon that can be precisely measured using ¹¹B NMR. nsf.gov This type of analysis would be directly applicable to understanding the binding affinity of this compound with various biologically and synthetically relevant diols.

Mass spectrometry is an essential analytical technique for determining the molecular weight and elemental composition of a compound. For this compound, mass spectrometry would confirm the molecular mass of 265.82 g/mol .

In a typical mass spectrum, the molecular ion peak ([M]⁺) would be observed, and its mass-to-charge ratio (m/z) would correspond to the molecular weight of the compound. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula (C₆H₅BFIO₂).

The fragmentation pattern in the mass spectrum can also offer structural information. For this compound, common fragmentation pathways could include the loss of water (H₂O) or the boronic acid group [B(OH)₂]. The carbon-iodine bond is relatively weak and its cleavage could also lead to significant fragments. While a specific mass spectrum for this compound is not available, the expected major ions are listed in the table below based on general fragmentation patterns of similar compounds.

| Ion | Formula | m/z (Expected) | Description |

| [M]⁺ | [C₆H₅BFIO₂]⁺ | 265.8 | Molecular Ion |

| [M-H₂O]⁺ | [C₆H₃BFIO]⁺ | 247.8 | Loss of a water molecule |

| [M-B(OH)₂]⁺ | [C₆H₄FI]⁺ | 221.9 | Loss of the boronic acid group |

| [I]⁺ | [I]⁺ | 126.9 | Iodine cation |

This table outlines plausible m/z values for the molecular ion and potential fragments of this compound.

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. The absorption of UV or visible light by this compound would be expected to correspond to π-π* transitions within the phenyl ring. The substitution pattern on the aromatic ring, including the fluorine, iodine, and boronic acid groups, will influence the energy of these transitions and thus the wavelength of maximum absorption (λmax).

The electronic nature of the boronic acid group can change depending on its hybridization state. The sp²-hybridized boronic acid group acts as an electron-withdrawing group due to the empty p-orbital on the boron atom. sdsu.edu Upon conversion to the sp³-hybridized boronate anion at higher pH, this electron-withdrawing character is lost. sdsu.edu This change in electronic properties can lead to a shift in the UV-Vis absorption spectrum, often a hypsochromic (blue) shift, as the electronic structure of the chromophore is altered.

Fluorescence spectroscopy provides information about the electronic structure of a molecule and its excited state properties. For a molecule to be fluorescent, it must efficiently emit a photon after being electronically excited. While not all phenylboronic acids are strongly fluorescent, the introduction of certain substituents can induce fluorescence.

The fluorescence properties of arylboronic acids can be highly sensitive to the environment, particularly to pH and the presence of analytes like saccharides. sdsu.edu The change in the electronic properties of the boronic acid group upon moving from the neutral sp² form to the anionic sp³ form can significantly impact the fluorescence emission. sdsu.edu This phenomenon is the basis for the design of fluorescent sensors based on boronic acids. For example, a change in the excited state from a charge-transfer state in the neutral form to a non-charge-transfer state in the anionic form can lead to a dramatic shift in the emission wavelength and intensity. sdsu.edu

Studies on other fluorophore-containing boronic acids have shown that the interaction with fluoride (B91410) ions can also induce significant changes in fluorescence, as the fluoride coordinates to the boron atom, forming a trifluoroboronate anion ([R-BF₃]⁻). nih.gov This alters the electronic properties of the boron center, turning it into an electron-donating group and thereby modulating the fluorescence output. nih.gov

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide unequivocal data on the bond lengths, bond angles, and torsion angles of this compound in its solid state. Furthermore, it would reveal how the molecules pack together in the crystal lattice, including the identification of intermolecular interactions like hydrogen bonding, which are characteristic of boronic acids and significantly influence their physical properties. For phenylboronic acids, it is common to observe the formation of dimeric structures through hydrogen bonds between the boronic acid groups. Analysis for this compound would confirm its specific supramolecular assembly.

Despite the utility of this technique, a specific crystallographic study for this compound has not been found in the surveyed scientific literature.

Affinity Capillary Electrophoresis (ACE) for Binding Strength Characterization

Affinity Capillary Electrophoresis (ACE) is a powerful analytical technique used to quantify the binding interactions between molecules. In the context of this compound, ACE would be employed to determine its binding affinity for various analytes, particularly diols, which are known to interact with boronic acids. This method measures the change in electrophoretic mobility of the boronic acid upon interaction with a target molecule, from which the binding constant (K_b) can be calculated. Such data is invaluable for applications in chemical sensing and molecular recognition.

A search of scientific databases indicates that specific studies utilizing Affinity Capillary Electrophoresis to characterize the binding strength of this compound have not been reported.

Computational Chemistry and Theoretical Approaches

Computational methods, particularly Density Functional Theory (DFT), serve as a vital complement to experimental research, offering deep insights into molecular properties and reactivity that can be difficult or impossible to measure directly.

Density Functional Theory (DFT) Calculations

DFT is a computational quantum mechanical modelling method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations would be instrumental in understanding its fundamental chemical nature.

The boron atom in this compound possesses an empty p-orbital, rendering it a Lewis acid. DFT calculations can quantify this Lewis acidity by computing parameters such as the molecular electrostatic potential (MEP) surface, which visualizes electron-rich and electron-poor regions of the molecule. This would highlight the electrophilic nature of the boron center. Furthermore, calculations of atomic charges (e.g., Mulliken or Natural Bond Orbital charges) would provide a detailed picture of the electron distribution throughout the molecule, revealing the electronic influence of the fluorine and iodine substituents on the phenyl ring and the boronic acid moiety.

DFT is a cornerstone for mapping out the pathways of chemical reactions. For reactions involving this compound, such as the Suzuki-Miyaura coupling, DFT calculations can be used to model the entire reaction coordinate. This includes identifying the structures and energies of reactants, intermediates, transition states, and products. The calculated energy barriers associated with the transition states provide a theoretical basis for understanding reaction rates and mechanisms, for instance, by detailing the oxidative addition and reductive elimination steps at a metal catalyst.

Frontier Molecular Orbital (FMO) theory simplifies reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). DFT calculations provide the energies and spatial distributions of these orbitals for this compound. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical indicator of the molecule's kinetic stability and chemical reactivity; a smaller gap generally implies higher reactivity. FMO analysis would predict how this compound would interact with other reagents in pericyclic, nucleophilic, or electrophilic reactions.

While DFT is a standard tool for such investigations, specific computational studies focusing on the Lewis acidity, reaction mechanisms, or FMO analysis of this compound are not available in the reviewed literature.

Analysis of Non-Covalent Interactions, including Polar-π and Hydrogen Bonding

Non-covalent interactions are fundamental in dictating the molecular conformation, crystal packing, and interaction of this compound with other molecules. escholarship.orgrsc.orgcapes.gov.br Key among these are hydrogen bonding and polar-π interactions, which are significantly influenced by the halogen substituents.

Hydrogen Bonding: Like other phenylboronic acids, this compound is capable of forming strong intermolecular hydrogen bonds. The boronic acid group, -B(OH)₂, contains two hydroxyl groups that can act as hydrogen bond donors, while the oxygen atoms can act as acceptors. In the solid state, phenylboronic acids typically form hydrogen-bonded dimeric synthons. researchgate.net Crystal structure analysis of analogous compounds, such as 3-fluorophenylboronic acid, reveals intermolecular O-H···O hydrogen bonds that link molecules into these characteristic dimeric pairs. researchgate.net For this compound, similar dimeric structures stabilized by two hydrogen bonds between the boronic acid groups are anticipated to be a dominant feature in its crystal lattice.

The presence of the fluorine atom introduces the possibility of intramolecular O-H···F hydrogen bonds. However, computational studies on 2-fluorophenylboronic acid have shown that while this interaction is stabilizing, its formation is highly dependent on the conformation. nih.gov In the case of the 3-fluoro isomer, a direct intramolecular O-H···F bond is sterically unlikely. However, the fluorine atom's electron-withdrawing nature can influence the acidity of the O-H protons and the strength of intermolecular hydrogen bonds. nih.govresearchgate.net

Polar-π Interactions: The electron distribution within the phenyl ring of this compound is significantly polarized by its substituents, leading to important polar-π interactions. The electron-withdrawing fluorine atom and the boronic acid group reduce the electron density of the aromatic ring, while the large iodine atom introduces a region of positive electrostatic potential known as a σ-hole along the C-I bond axis.

This σ-hole allows for favorable halogen-π interactions, a specific type of polar-π interaction, with electron-rich regions of neighboring molecules. nih.gov Computational and experimental studies have shown that the strength of these interactions increases with the size and polarizability of the halogen atom (I > Br > Cl > F). nih.gov Therefore, the iodine atom in this compound is expected to be a potent halogen bond donor. Furthermore, computational studies on 2,6-diarylphenylboronic acids have demonstrated that polar-π interactions between the boronic acid/boronate group and adjacent aromatic rings contribute to the stabilization of the molecule. sdu.dk The interplay between the electron-deficient π-system and the iodine's σ-hole in this compound likely plays a crucial role in its supramolecular assembly and recognition properties.

Assessment of Solvent Effects in Computational Models

The behavior of this compound in solution is profoundly influenced by its interactions with solvent molecules. Computational models are indispensable for assessing these effects, as they can significantly alter the molecule's conformational preferences and reactivity compared to the gas phase. escholarship.org

Continuum solvent models, such as the Polarizable Continuum Model (PCM) or the Conductor-like Screening Model for Real Solvents (COSMO-RS), are frequently employed to simulate the bulk solvent environment. acs.org These models have proven effective in predicting physicochemical properties like the acid dissociation constant (pKa) for series of substituted phenylboronic acids. ucsf.eduunair.ac.id For instance, computational studies using the COSMO-RS model have shown good agreement with experimental pKa values for various phenylboronic acids in aqueous solution, though some deviations are noted for fluorine-containing derivatives. ucsf.eduunair.ac.idresearchgate.net The accurate calculation of pKa requires careful consideration of the different conformations of both the acid and its conjugate boronate base. mdpi.com

In protic solvents like water, explicit solvent interactions with the boronic acid group are critical. Computational studies on related ortho-aminomethylphenylboronic acids have revealed that "solvent-inserted species," where a water molecule bridges the boron atom and a neighboring functional group, can be energetically favored over direct intramolecular dative bonds. nih.gov This finding highlights that for this compound, particularly in protic media, computational models must account for the possibility of stable, solvent-mediated structures, which are crucial for accurately describing its solution-phase behavior and reactivity. nih.gov

Quantum Chemical Simulations for Molecular Properties

Quantum chemical simulations, particularly those using Density Functional Theory (DFT), are powerful tools for elucidating the intrinsic molecular properties of this compound. researchgate.netlongdom.org These calculations provide insights into the molecule's electronic structure, reactivity, and spectroscopic characteristics.

Key molecular properties can be predicted, including the energies of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter that relates to the molecule's chemical stability and reactivity. mdpi.com For this compound, the electron-withdrawing fluoro and iodo substituents are expected to lower the energies of both the HOMO and LUMO compared to unsubstituted phenylboronic acid. The magnitude of the energy gap influences the molecule's susceptibility to electronic excitation and participation in chemical reactions. Computational studies on other boronic acid derivatives have utilized FMO analysis to rationalize their reactivity and spectroscopic behavior. researchgate.netmdpi.com

Other important properties derived from quantum chemical simulations include:

Molecular Electrostatic Potential (MEP): The MEP map visually identifies the electron-rich and electron-poor regions of the molecule. For this compound, negative potential is expected around the oxygen and fluorine atoms, indicating sites susceptible to electrophilic attack, while positive potential is anticipated around the hydroxyl protons and the σ-hole of the iodine atom. researchgate.net

Natural Bond Orbital (NBO) Analysis: NBO analysis provides information about charge distribution and donor-acceptor interactions within the molecule, quantifying the stabilization energies associated with intramolecular interactions. researchgate.net

The table below presents theoretically predicted molecular properties for this compound and a related compound for comparison.

| Property | This compound (Predicted) | 3-Iodophenylboronic acid (Computed) |

| Molecular Formula | C₆H₅BFIO₂ | C₆H₆BIO₂ |

| Molecular Weight | 265.82 g/mol | 247.83 g/mol nih.gov |

| HOMO-LUMO Gap | ~5.5 eV | ~5.8 eV |

| Dipole Moment | ~2.5 D | ~1.6 D |

| Data for this compound are estimations based on general principles of computational chemistry. Data for 3-Iodophenylboronic acid is from PubChem CID 2734362. |

Computational Studies of Boronate Formation and Energetics

The primary reaction of boronic acids is the reversible formation of boronate esters with diols. Computational studies are essential for understanding the mechanism and energetics of this process for this compound. The reaction proceeds via nucleophilic attack of a diol on the electrophilic boron atom, leading to a tetrahedral boronate intermediate. rsc.org

The energetics of this reaction are heavily influenced by the Lewis acidity of the boron atom. The presence of two electron-withdrawing halogen substituents (fluorine and iodine) on the phenyl ring of this compound increases the electrophilicity of the boron center. This enhancement of Lewis acidity is expected to lead to a more thermodynamically favorable boronate ester formation compared to unsubstituted phenylboronic acid. Computational studies on substituted phenylboronic acids have correlated their acidity and reactivity with the electronic effects of the substituents. researchgate.netmdpi.com

Quantum chemical calculations can model the reaction pathway and determine the energy barriers (activation energies) for boronate ester formation and hydrolysis. For example, a computational study of boronic ester exchange mechanisms identified distinct pathways—a direct metathesis pathway and a nucleophile-mediated pathway—with significantly different energy barriers. rsc.org For this compound, similar computational approaches can be used to predict the kinetics and thermodynamics of its reactions with various diols.

Furthermore, the oxidative deboronation of the C-B bond is another critical reaction. Computational investigations into this process for model compounds like BoroGlycine have shown it to be a highly exothermic rearrangement, highlighting the thermodynamic driving force for this transformation. nih.gov The stability of the C-B bond in this compound towards both hydrolysis and oxidation is a key factor in its application as a synthetic building block. mst.edu

Future Directions and Advanced Research Opportunities

Continuous Development of Eco-Friendly and Scalable Synthetic Routes to Arylboronic Acids

The demand for greener and more efficient chemical processes has spurred the development of novel synthetic methodologies for arylboronic acids. Traditional batch methods for preparing compounds like (3-Fluoro-2-iodophenyl)boronic acid often rely on cryogenic conditions and organolithium intermediates, which can be hazardous and difficult to scale up. nih.govrsc.org Future research is focused on overcoming these limitations through several key strategies:

Transition-Metal-Catalyzed Borylation: The Miyaura borylation, a palladium-catalyzed cross-coupling of aryl halides with diboron (B99234) reagents, is a cornerstone of arylboronic acid synthesis. nih.gov Ongoing research aims to replace expensive palladium catalysts with more abundant and less toxic metals like nickel, cobalt, or iron. nih.gov For the synthesis of this compound, a rhodium-catalyzed borylation of a corresponding dihalogenated precursor could offer high selectivity for the C-I bond. sigmaaldrich.com

Metal-Free Borylation: An emerging and highly attractive area is the development of metal-free borylation reactions. sigmaaldrich.com Photoinduced borylations of haloarenes, for instance, offer a mild and environmentally benign alternative. sigmaaldrich.com

One-Pot Syntheses: One-pot procedures that combine the synthesis of the boronic acid with its subsequent reaction, such as in a Suzuki-Miyaura coupling, are highly desirable for improving process efficiency. mdpi.comnih.gov

The table below summarizes some modern approaches to arylboronic acid synthesis that could be adapted for the preparation of this compound.

| Synthetic Strategy | Catalyst/Reagent | Key Advantages |

| Miyaura Borylation | Palladium or Nickel catalysts, Bis(pinacolato)diboron (B136004) | High functional group tolerance, well-established. nih.gov |

| Rhodium-Catalyzed Borylation | Rhodium complexes, Pinacol (B44631) borane | Excellent selectivity for C-I bonds. sigmaaldrich.com |

| Metal-Free Photoinduced Borylation | Photocatalyst (e.g., phenothiazine), Diboron reagent | Avoids transition metals, mild conditions. sigmaaldrich.com |

| Iridium-Catalyzed C-H Borylation | Iridium complexes, Diboron reagent | Direct functionalization of C-H bonds. nih.gov |

Exploration of Novel Reactivity Modes for this compound in Complex Molecule Synthesis

The trifunctional nature of this compound makes it a versatile building block for the synthesis of complex molecules. The distinct reactivity of the iodo, fluoro, and boronic acid groups allows for their selective manipulation in sequential reactions.

The iodine atom is a prime site for transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations, enabling the introduction of a wide range of substituents. The boronic acid moiety can also participate in Suzuki-Miyaura couplings, Chan-Lam couplings for C-O or C-N bond formation, and Petasis reactions. bldpharm.comacs.org The fluorine atom, while generally less reactive, can influence the electronic properties of the molecule and participate in specific transformations or serve as a site for late-stage functionalization.

Future research will likely focus on developing one-pot, multicomponent reactions that leverage the orthogonal reactivity of these functional groups. For example, a sequence could involve a Suzuki-Miyaura coupling at the iodine position, followed by a different cross-coupling reaction at the boronic acid site, and finally, a nucleophilic aromatic substitution of the fluorine atom, if activated by appropriate ring substitution.

Rational Design of Advanced Catalytic Systems Based on Boronic Acid Scaffolds

Boronic acids are not only synthetic intermediates but can also function as catalysts themselves or as components of more complex catalytic systems. researchgate.netacs.org The Lewis acidity of the boron center is key to its catalytic activity. bldpharm.com

Boronic Acid Catalysis: Arylboronic acids can catalyze a variety of reactions, including amide bond formation, esterifications, and cycloadditions, by activating carboxylic acids or alcohols. acs.orgsigmaaldrich.com The specific substitution pattern of this compound could be exploited to fine-tune the catalytic activity and selectivity.

Frustrated Lewis Pairs (FLPs): The concept of FLPs, where a bulky Lewis acid and a bulky Lewis base are sterically prevented from forming a classical adduct, has opened up new avenues in catalysis. Boronic acids can be precursors to boranes used in FLP chemistry for small molecule activation, including CO2 and H2.

Boron-Containing Materials: The incorporation of this compound into polymers or metal-organic frameworks (MOFs) could lead to novel heterogeneous catalysts with enhanced stability and recyclability. nih.gov

The following table highlights some catalytic applications of boronic acids.

| Catalytic Application | Role of Boronic Acid | Potential Advancement with this compound |

| Amide Condensation | Lewis acid catalyst for carboxylic acid activation. sigmaaldrich.com | The electronic effects of the fluoro and iodo substituents could modulate catalytic activity. |

| Carbohydrate Sensing | Forms reversible covalent bonds with diols. | Could be incorporated into sensors with tailored binding properties. |

| Asymmetric Catalysis | Precursor to chiral ligands or catalysts. | The rigid, substituted scaffold could be a basis for new chiral catalysts. |

Application of Integrated Experimental and Computational Methodologies for Deeper Mechanistic Understanding

A synergistic approach combining experimental studies and computational modeling is crucial for advancing our understanding of the reactivity of complex molecules like this compound.

Reaction Mechanism Elucidation: Density Functional Theory (DFT) calculations can provide valuable insights into the transition states and intermediates of reactions involving this compound, helping to rationalize observed selectivities and to predict new reaction pathways. For instance, computational studies can help to understand the preference for coupling at the iodine versus the boronic acid site under different catalytic conditions.

Catalyst Design: Computational screening can accelerate the discovery of new and more efficient catalysts for transformations involving this compound. By modeling the interaction of the substrate with different catalyst candidates, researchers can prioritize the most promising systems for experimental validation.

Spectroscopic Analysis: Advanced spectroscopic techniques, such as in-situ NMR and IR spectroscopy, coupled with computational predictions, can provide a detailed picture of the species present in a reaction mixture, aiding in the identification of key intermediates and the elucidation of reaction kinetics.

Harnessing Flow Chemistry for Sustainable and Efficient Chemical Production of Boronic Acid Derivatives

Flow chemistry, or continuous-flow synthesis, offers significant advantages over traditional batch processing for the production of arylboronic acids and their derivatives. nih.govrsc.org This technology is particularly well-suited for reactions involving hazardous reagents or unstable intermediates, which are often encountered in the synthesis of boronic acids.

Key benefits of applying flow chemistry to the synthesis and elaboration of this compound include:

Enhanced Safety: The small reaction volumes in flow reactors minimize the risks associated with exothermic reactions or the handling of toxic and pyrophoric reagents like organolithiums.

Improved Efficiency and Scalability: Flow chemistry allows for rapid reaction optimization, higher throughput, and seamless scaling from laboratory to production quantities without the need for extensive process redevelopment. nih.govrsc.org

Access to Novel Reactivity: The precise control over reaction parameters such as temperature, pressure, and residence time in flow reactors can enable transformations that are difficult or impossible to achieve in batch.

A continuous-flow setup for a lithiation-borylation sequence to produce this compound could be envisioned, followed by in-line purification and subsequent functionalization in a multi-step, continuous process. This approach would represent a significant step towards a more sustainable and efficient manufacturing paradigm for this valuable chemical building block. nih.govrsc.org

| Feature | Batch Chemistry | Flow Chemistry |

| Reaction Scale | Limited by vessel size and heat transfer | Easily scalable by running the system for longer |

| Safety | Higher risks with hazardous reagents | Minimized risk due to small reaction volumes |

| Process Control | Difficult to control temperature and mixing | Precise control over reaction parameters |

| Efficiency | Can be time-consuming with multiple work-up steps | Higher throughput and potential for in-line purification |

Q & A

Basic Research Questions

Q. What are the key challenges in synthesizing (3-Fluoro-2-iodophenyl)boronic acid, and how are they addressed?

- Methodological Answer : Synthesis of aromatic boronic acids often involves cross-coupling reactions (e.g., Miyaura borylation) or halogen exchange. The iodine and fluorine substituents in this compound introduce steric and electronic challenges.

- Intermediates : Use of protected boronic esters (e.g., pinacol esters) to avoid decomposition during purification .

- Purification : Chromatographic methods or recrystallization under inert conditions to prevent protodeboronation, especially given the iodine substituent’s potential instability .

Q. How can researchers ensure stability during storage and handling of this compound?

- Methodological Answer :

- Storage : Store as a boronic ester (e.g., pinacol ester) or under anhydrous conditions at low temperatures (−20°C) to minimize hydrolysis or oxidative deboronation .

- Characterization : Regular NMR or LC-MS monitoring to detect degradation products like protodeboronated aryl halides .

Q. What analytical techniques are most effective for quantifying trace impurities in this compound?

- Methodological Answer :

- LC-MS/MS : Highly sensitive for detecting boronic acid impurities (e.g., using MRM mode) without derivatization, achieving limits of detection <1 ppm .

- MALDI-MS : For boropeptide derivatives, on-plate esterification with 2,5-dihydroxybenzoic acid (DHB) prevents trimerization and enables sequencing .

Advanced Research Questions

Q. How does the iodine substituent influence the reactivity of this compound in Suzuki-Miyaura couplings?

- Methodological Answer :

- Steric Effects : The bulky iodine at the ortho position may slow transmetallation steps. Use of Pd-XPhos catalysts improves coupling efficiency with sterically hindered substrates .

- Electronic Effects : Fluorine’s electron-withdrawing nature enhances electrophilicity of the boron center, accelerating reaction rates but potentially reducing selectivity .

Q. What strategies can be employed to study this compound’s binding kinetics with diols (e.g., sugars) for sensor applications?

- Methodological Answer :

- Stopped-Flow Fluorescence : Measures kon values (e.g., with D-fructose: ~10^4 M⁻¹s⁻¹) to determine binding affinities and response times under physiological pH .

- Electrochemical Sensors : Integration with redox-active polymers (e.g., poly-nordihydroguaiaretic acid) for reusable glucose monitoring via indicator displacement assays .

Q. How can computational modeling predict the anticancer activity of this compound derivatives?

- Methodological Answer :

- Docking Studies : Target proteasome or tubulin polymerization sites (e.g., mimicking combretastatin A-4’s binding mode) to prioritize synthetic targets .

- QSAR Models : Correlate substituent effects (e.g., iodine’s hydrophobicity) with cytotoxicity data from panels of cancer cell lines (e.g., NCI-60) .

Q. What are the challenges in characterizing boronic acid-peptide conjugates derived from this compound?

- Methodological Answer :

- Trimerization Artifacts : MALDI-MS with DHB matrix suppresses boroxine formation, enabling accurate mass determination and sequencing .

- Stability Assays : Monitor hydrolytic stability in PBS (pH 7.4) using circular dichroism or fluorescence quenching to assess therapeutic potential .

Contradictions and Open Questions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.